(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
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Overview
Description
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. This particular compound has a unique structure that includes a cyclohexyl group, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be done through a cyclization reaction involving the appropriate precursors.
Amidation: The final step involves the formation of the amide bond between the pyrrolidine ring and the phenyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (3S)-1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide include:
(3S)-1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide: Differing by the presence of dichloro substituents on the phenyl ring.
(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Differing by the presence of a bromine substituent on the phenyl ring.
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
(3S)-1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21)/t13-/m0/s1 |
InChI Key |
BVUSHGJZBZMDML-ZDUSSCGKSA-N |
SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Isomeric SMILES |
C1CCC(CC1)N2C[C@H](CC2=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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